Validated Identity as Butamirate Impurity D vs. General Research-Grade Chemical
N,N-diethyl-2-phenylbutanamide is explicitly characterized and supplied as a reference standard for the active pharmaceutical ingredient (API) butamirate, designated as Butamirate Impurity D or Impurity 1 [1]. This is in contrast to the same compound sourced as a generic 'N,N-diethyl-2-phenylbutanamide' chemical, which lacks the comprehensive characterization and compliance data required for regulated use. The key differentiator is the provision of detailed characterization data compliant with regulatory guidelines for ANDA filings [1]. This includes traceability documentation that is absent from general reagent suppliers, making it a distinct and non-fungible product class.
| Evidence Dimension | Regulatory Compliance and Documentation |
|---|---|
| Target Compound Data | Supplied as Butamirate Impurity D with detailed characterization data compliant with regulatory guidelines for ANDA and traceability to USP/EP [1][2]. |
| Comparator Or Baseline | Generic N,N-diethyl-2-phenylbutanamide reagent (e.g., from Alfa Chemistry, Bidepharm) with standard Certificate of Analysis (CoA) for identity and purity (95%) but lacking regulatory-grade characterization for impurity profiling . |
| Quantified Difference | Qualitative difference in documentation package; regulatory compliance vs. basic CoA. The impurity standard meets the specific requirements of ICH guidelines for analytical method validation. |
| Conditions | Product specification and intended use as defined by vendor for pharmaceutical QC versus general laboratory use. |
Why This Matters
Procurement of the correct grade is critical; using a general reagent for a regulated analytical method would invalidate the results and lead to costly regulatory delays.
- [1] ChemWhat. (n.d.). Butamirate Impurity D (CAS 92321-53-4) Reference Standard. View Source
- [2] SynZeal. (n.d.). Butamirate Impurity D (CAS 92321-53-4) Reference Standard. View Source
